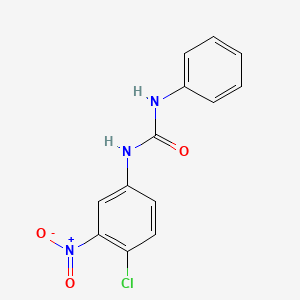

N-(4-chloro-3-nitrophenyl)-N'-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-chloro-3-nitrophenyl)-N'-phenylurea derivatives involves multiple steps, including reactions with methyl chloroformate, nitroaniline, and aniline under specific conditions. These processes yield various N-phenyl-N'-nitrophenylureas, showing promising results in promoting cell division activity (Geng HuiLing et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-chloro-3-nitrophenyl)-N'-phenylurea has been detailed through X-ray diffraction and computational studies. These analyses reveal the molecule's stability, charge delocalization properties, and potential reactive sites, contributing to understanding its chemical behavior and interactions (Anna Bielenica et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chloro-3-nitrophenyl)-N'-phenylurea derivatives demonstrate the compound's reactivity and potential for forming various chemical structures. These reactions include nitrosation processes and the formation of complexes with metals, shedding light on the compound's versatility in chemical synthesis and potential applications in different fields (A. Castro et al., 1989).

Physical Properties Analysis

The physical properties of N-(4-chloro-3-nitrophenyl)-N'-phenylurea and its derivatives, such as crystal structure and vibrational modes, have been extensively studied. These studies provide insights into the compound's stability, molecular interactions, and potential as a material in various applications (M. Yusof et al., 2006).

Chemical Properties Analysis

The chemical properties of N-(4-chloro-3-nitrophenyl)-N'-phenylurea, including its reactivity, potential energy distribution, and interaction with solvents, have been analyzed through various studies. These analyses help understand the compound's behavior in different chemical environments and its potential uses in synthesis and material science (Y. Sheena Mary et al., 2016).

科学的研究の応用

NDMA Formation During Water Treatment

One significant application of research involves understanding the formation of N-nitrosodimethylamine (NDMA), a carcinogen, during water treatment processes involving chlorination and chloramination. Diuron, a phenylurea herbicide with a structure similar to N-(4-chloro-3-nitrophenyl)-N'-phenylurea, has been studied for its potential to form NDMA during these processes. The findings suggest that certain phenylurea compounds can be precursors to NDMA formation, highlighting the need for careful assessment of water treatment practices to minimize health risks (Chen & Young, 2008).

Molecular Interactions and Biological Activities

Research has also explored the interactions of nitrosubstituted acyl thioureas, including derivatives of N-(4-chloro-3-nitrophenyl)-N'-phenylurea, with DNA. These studies are crucial for developing potential anti-cancer therapies, as understanding how these compounds bind to DNA can lead to the design of more effective drugs. Preliminary investigations into their anticancer potencies have been conducted through DNA interaction studies, revealing significant insights into their mechanisms of action and potential therapeutic applications (Tahir et al., 2015).

Computational Analysis for Drug Design

Further, the computational and experimental analysis of thiourea derivatives, such as 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea (CNDCT), provides valuable data for the design of drugs. These analyses include vibrational mode assignments, natural bond orbital studies, and docking studies to predict inhibitory activity against targets like the Farnesoid X receptor. Such research is vital for the pharmaceutical industry, facilitating the development of new drugs with optimized properties (Bielenica et al., 2020).

Environmental Pollution Studies

Phenylurea herbicides, closely related to N-(4-chloro-3-nitrophenyl)-N'-phenylurea, have been studied for their degradation and transformation into NDMA under various oxidation conditions. These studies are essential for understanding the environmental impact of such chemicals, especially their persistence and toxicity in water bodies. Research in this area aims to develop strategies for mitigating pollution and ensuring the safety of water resources (Wang et al., 2020).

特性

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJDQDXEQHXDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-N'-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)

![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)